4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 4-methoxyphenyl sulfone
- 4-Fluoro-phenylethylammonium iodide
- Methanone, (4-methoxyphenyl)phenyl-
Uniqueness
4-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups attached to the pyrazole ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14FN3O |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14FN3O/c1-21-14-8-6-13(7-9-14)20-16(18)15(10-19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
InChI Key |
WLOAOBJJEPYTIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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